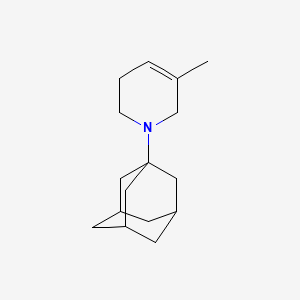
2-Methyl-3-biphenylmethanol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-biphenylmethanol-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of biphenylmethanol, where the hydrogen atoms are replaced with deuterium. It is often used in scientific research due to its unique properties and stability.
Méthodes De Préparation
The preparation of 2-Methyl-3-biphenylmethanol-d5 can be achieved through several synthetic routes. One common method involves the use of polyethylene glycol as a catalyst, where biphenylcarboxaldehyde reacts with sodium hydroxide and formaldehyde to produce biphenylmethanol . Another method involves a series of Grignard reactions, coupling reactions, and subsequent reduction steps . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-3-biphenylmethanol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminium hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Applications De Recherche Scientifique
2-Methyl-3-biphenylmethanol-d5 is widely used in scientific research due to its deuterated nature. It is employed in:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-biphenylmethanol-d5 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it an ideal tracer in various studies. The pathways involved include its incorporation into metabolic processes and its subsequent detection using analytical techniques like NMR spectroscopy .
Comparaison Avec Des Composés Similaires
2-Methyl-3-biphenylmethanol-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct spectroscopic properties. Similar compounds include:
2-Methyl-3-biphenylmethanol: The non-deuterated version, which is less stable and has different spectroscopic characteristics.
2-Methyl-3-phenylbenzyl alcohol: Another derivative with similar chemical properties but different applications.
Biphenylmethanol: The parent compound, which lacks the methyl group and deuterium atoms, making it less suitable for certain research applications.
Propriétés
Formule moléculaire |
C14H14O |
|---|---|
Poids moléculaire |
203.29 g/mol |
Nom IUPAC |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3/i2D,3D,4D,6D,7D |
Clé InChI |
BGTLHJPGBIVQLJ-QRKCWBMQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)CO)[2H])[2H] |
SMILES canonique |
CC1=C(C=CC=C1C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
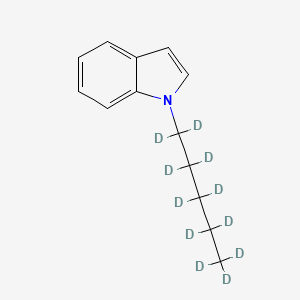
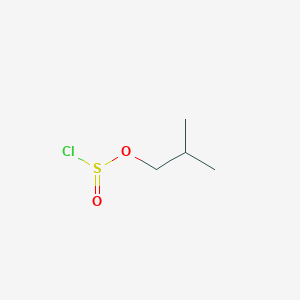
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
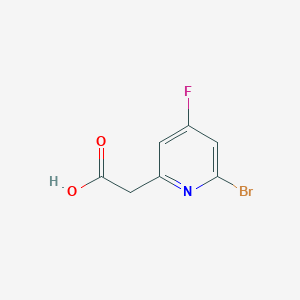
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)


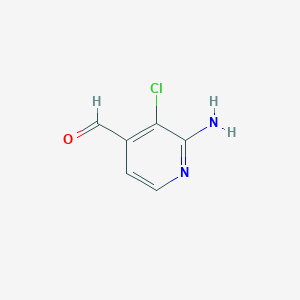
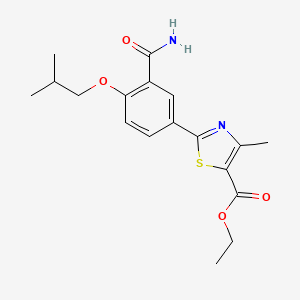
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
